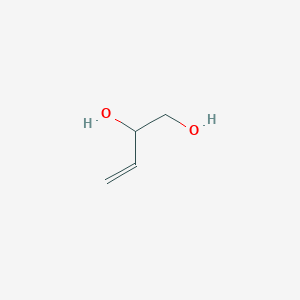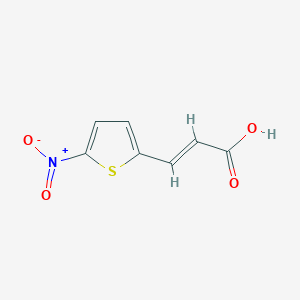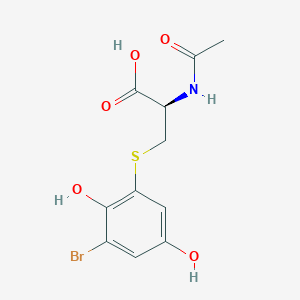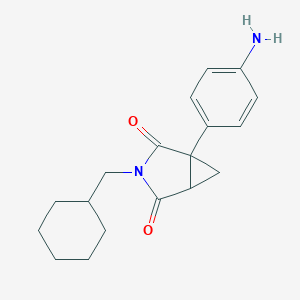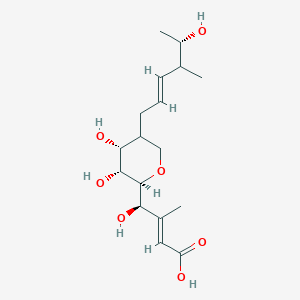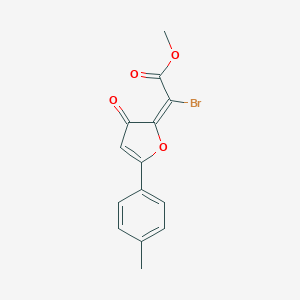
Acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)- has been extensively studied for its potential applications in various fields. It has been found to exhibit antitumor, antimicrobial, and antiviral activities. This compound has also been investigated for its potential use in the development of organic electronic devices, such as organic solar cells and light-emitting diodes.
Wirkmechanismus
The mechanism of action of acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)- is not fully understood. However, it has been proposed that the compound may exert its antitumor activity by inhibiting the activity of enzymes involved in DNA synthesis and repair. The antimicrobial and antiviral activities of this compound may be due to its ability to disrupt the cell membrane of microorganisms and viruses.
Biochemische Und Physiologische Effekte
Acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)- has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been reported to exhibit anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)- in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a suitable candidate for various experiments. However, one of the limitations of using this compound is its potential toxicity. Care should be taken when handling this compound, and appropriate safety measures should be implemented.
Zukünftige Richtungen
There are several future directions for the research on acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)-. One potential area of research is the development of new synthetic methods for this compound, which could lead to improved yields and purity. Another direction is the investigation of its potential applications in the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxic effects.
Synthesemethoden
Acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)- can be synthesized using various methods. One of the most commonly used methods is the Knoevenagel condensation reaction between 4-methylbenzaldehyde and ethyl bromoacetate in the presence of a base catalyst. The resulting product is then treated with sodium hydroxide to obtain the final product.
Eigenschaften
CAS-Nummer |
149281-64-1 |
|---|---|
Produktname |
Acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)- |
Molekularformel |
C14H11BrO4 |
Molekulargewicht |
323.14 g/mol |
IUPAC-Name |
methyl (2Z)-2-bromo-2-[5-(4-methylphenyl)-3-oxofuran-2-ylidene]acetate |
InChI |
InChI=1S/C14H11BrO4/c1-8-3-5-9(6-4-8)11-7-10(16)13(19-11)12(15)14(17)18-2/h3-7H,1-2H3/b13-12- |
InChI-Schlüssel |
REWJIKAWYZCPFX-SEYXRHQNSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=CC(=O)/C(=C(\C(=O)OC)/Br)/O2 |
SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C(=C(C(=O)OC)Br)O2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C(=C(C(=O)OC)Br)O2 |
Synonyme |
Methyl bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetate (Z)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



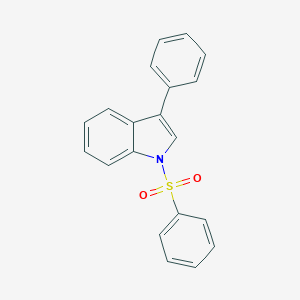
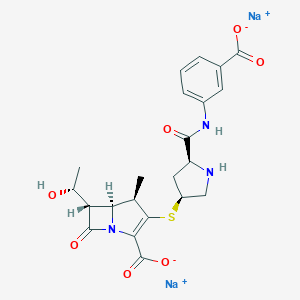
![N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine](/img/structure/B138159.png)
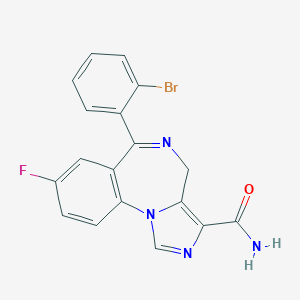
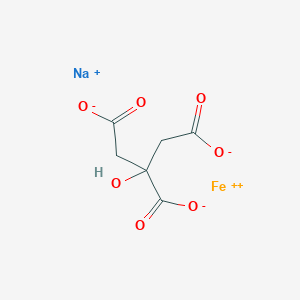
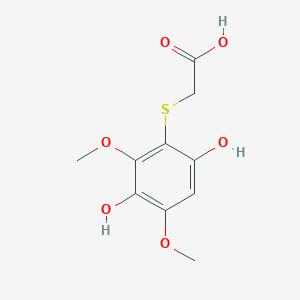
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B138176.png)
![5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine](/img/structure/B138179.png)
![Bicyclo[2.2.1]heptane-2,3-dithiol](/img/structure/B138187.png)
